7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol
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Overview
Description
7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorine atom, a methoxymethoxy group, and a triisopropylsilyl ethynyl group attached to a naphthol core
Preparation Methods
The synthesis of 7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the naphthol core: The naphthol core is synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization.
Introduction of the fluorine atom: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methoxymethoxy protection: The hydroxyl group on the naphthol core is protected using methoxymethyl chloride in the presence of a base like sodium hydride.
Triisopropylsilyl ethynylation: The triisopropylsilyl ethynyl group is introduced through a Sonogashira coupling reaction using triisopropylsilylacetylene and a palladium catalyst.
Industrial production methods for this compound would involve scaling up these reactions while ensuring safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.
Deprotection: The methoxymethoxy group can be removed using acidic conditions to regenerate the free hydroxyl group.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for protection and deprotection steps, and specific oxidizing or reducing agents for redox reactions.
Scientific Research Applications
7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol involves its interaction with specific molecular targets. The fluorine atom and the triisopropylsilyl ethynyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar compounds to 7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol include:
7-Fluoro-3-methoxy-1-naphthol: Lacks the triisopropylsilyl ethynyl group, resulting in different chemical properties and reactivity.
8-[(Triisopropylsilyl)ethynyl]-1-naphthol: Lacks the fluorine atom, affecting its binding affinity and selectivity.
3-(Methoxymethoxy)-8-[(triisopropylsilyl)ethynyl]-1-naphthol: Lacks the fluorine atom, leading to different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-fluoro-3-(methoxymethoxy)-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FO3Si/c1-15(2)28(16(3)4,17(5)6)11-10-20-21(24)9-8-18-12-19(27-14-26-7)13-22(25)23(18)20/h8-9,12-13,15-17,25H,14H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSNEJODOIGDRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=C(C=CC2=CC(=CC(=C21)O)OCOC)F)(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FO3Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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